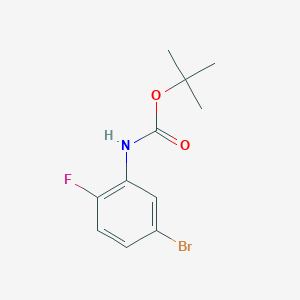
Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate: is an organic compound with the molecular formula C11H13BrFNO2 and a molecular weight of 290.13 g/mol . It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring. This compound is often used in organic synthesis and various research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-fluorophenyl)carbamate typically involves the reaction of 2-bromo-5-fluoroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hexamethyldisilazide (NaHMDS) . The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification of the product to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) for oxidation and reduction reactions.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation or reduction can modify the functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and in the development of new synthetic methodologies .
Biology and Medicine: Its unique structure allows for the exploration of biological activity and interactions with various biological targets .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations .
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is not extensively documented. as a carbamate derivative, it may interact with biological molecules through carbamoylation, where the carbamate group forms a covalent bond with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate
- Tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate
- Tert-butyl N-(2-bromo-5-fluorophenyl)methylcarbamate
Uniqueness: Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of both bromine and fluorine atoms provides a combination of electronic and steric effects that can be exploited in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromo-2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCBOIDTQSHUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B2941770.png)
![5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2941771.png)
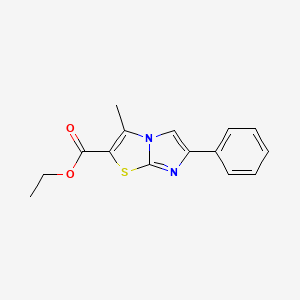
![7-(4-chlorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941773.png)
![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)
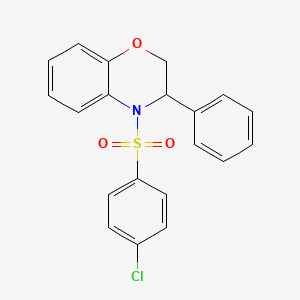
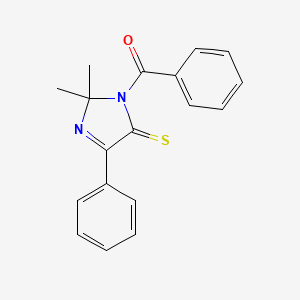
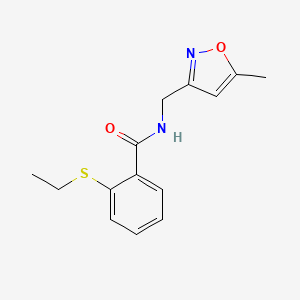
![1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2941783.png)
![N-[(adamantan-1-yl)methyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2941784.png)


![2,2,2-Trifluoro-1-[3-(pyridin-4-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2941791.png)
